

An In-depth Technical Guide to N(6)-Methyl-3'-amino-3'-deoxyadenosine

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Compound of Interest

Compound Name: *N(6)-Methyl-3'-amino-3'-deoxyadenosine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog characterized by two key structural modifications to the natural adenosine molecule: the methylation of the exocyclic amino group at the N6 position of the adenine base and the substitution of the hydroxyl group at the 3' position of the ribose sugar with an amino group. These alterations confer unique chemical and physical properties that distinguish it from endogenous nucleosides and other synthetic analogs, making it a molecule of interest for various biochemical and pharmacological studies. This guide provides a comprehensive overview of the available technical information on **N(6)-Methyl-3'-amino-3'-deoxyadenosine**, with a focus on its chemical properties, synthesis, and biological relevance.

Chemical Properties

The fundamental chemical and physical properties of **N(6)-Methyl-3'-amino-3'-deoxyadenosine** are summarized below. It is important to note that while some data is available, specific experimental values for properties such as melting point and pKa are not widely reported in the literature.

| Property | Value | Source |
|------------------|--|--------|
| Chemical Formula | C ₁₁ H ₁₆ N ₆ O ₃ | [1] |
| Molecular Weight | 280.28 g/mol | [1] |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diamine | N/A |
| CAS Number | 6088-33-1 | [1] |
| Canonical SMILES | CNc1ncnc2c1ncn2[C@H]1--INVALID-LINK--CO)N">C@HN | N/A |
| Appearance | White to off-white crystalline solid (presumed based on related compounds) | N/A |
| Solubility | Data for the specific compound is not readily available. Related compounds like N6-Methyl-2'-deoxyadenosine are soluble in acetic acid and hot water.[2] 5'-Deoxyadenosine is soluble in DMSO and dimethylformamide (DMF) and sparingly soluble in aqueous buffers.[3] | N/A |
| Stability | Store at -20°C for long-term stability (recommended for similar nucleoside analogs).[2] [3] | N/A |

Synthesis

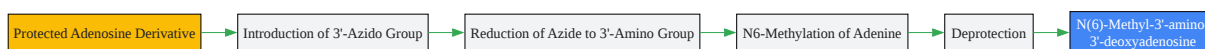
A detailed, step-by-step experimental protocol for the synthesis of **N(6)-Methyl-3'-amino-3'-deoxyadenosine** is not explicitly available in the reviewed literature. However, the synthesis of structurally related N6-methylated and 3'-amino-modified nucleosides has been described, providing a general strategic framework. The synthesis would likely involve a multi-step process starting from a readily available adenosine derivative.

General Synthetic Approach:

The synthesis of nucleoside analogs with modifications at both the sugar and base moieties typically involves:

- **Protection of reactive groups:** The hydroxyl groups on the ribose sugar are usually protected to prevent unwanted side reactions. Common protecting groups for this purpose include silyl ethers or acyl groups.
- **Modification of the sugar moiety:** Introduction of the 3'-amino group can be achieved through various methods, such as nucleophilic substitution of a suitable leaving group at the 3' position with an azide followed by reduction.
- **Modification of the purine base:** The N6-methyl group can be introduced via direct methylation of the exocyclic amino group of adenine.
- **Deprotection:** Removal of the protecting groups from the sugar moiety to yield the final product.

Logical Workflow for a Potential Synthesis:



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Caption: A potential synthetic workflow for **N(6)-Methyl-3'-amino-3'-deoxyadenosine**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of **N(6)-Methyl-3'-amino-3'-deoxyadenosine** are not available in the public domain. Researchers interested in working with this compound would need to adapt procedures from the synthesis of similar molecules. Characterization would typically involve standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To purify the final compound and assess its purity.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and confirm the positions of the methyl and amino groups.

Biological Context and Signaling Pathways

Specific signaling pathways directly modulated by **N(6)-Methyl-3'-amino-3'-deoxyadenosine** have not been identified in the current body of scientific literature. However, the structural motifs of this molecule—the N6-methyladenosine and the 3'-amino-deoxyribose—are present in compounds with known and significant biological activities.

Relevance of N6-Methylation:

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is involved in regulating nearly every aspect of RNA metabolism, from splicing and nuclear export to stability and translation.^{[2][4]} This modification is installed by "writer" enzymes (e.g., METTL3/14 complex), removed by "eraser" enzymes (e.g., FTO and ALKBH5), and recognized by "reader" proteins (e.g., YTH domain-containing proteins) that mediate its downstream effects.^[5] The N6-methylation of adenosine can influence DNA-protein interactions and plays a role in DNA replication and repair.^[6]

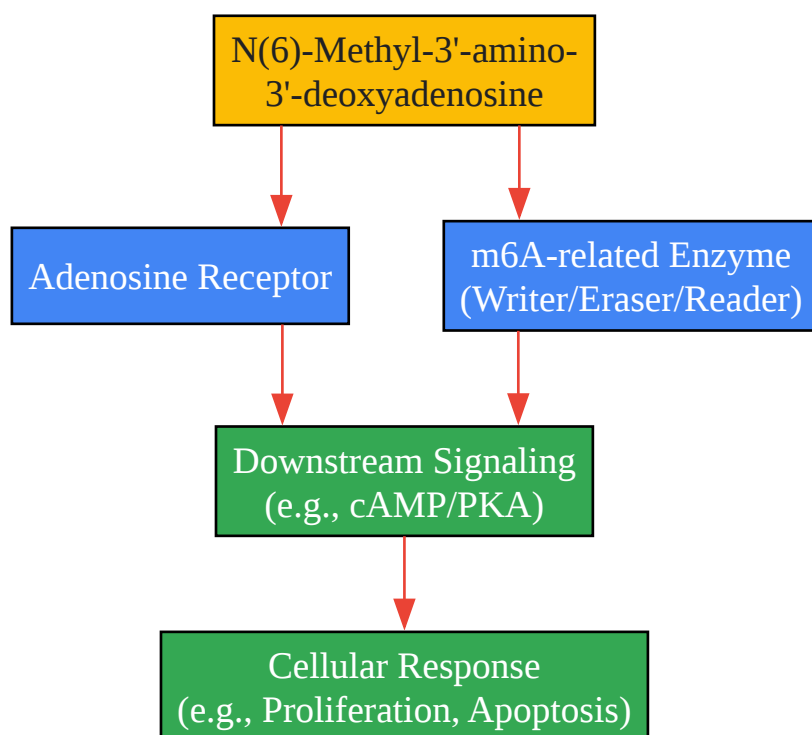
Relevance of 3'-Amino-Deoxyadenosine:

3'-Deoxyadenosine, also known as cordycepin, is a well-known adenosine analog with potent biological activities, including anti-proliferative and anti-inflammatory effects. It is known to inhibit the growth of cancer cells through mechanisms that can involve the stimulation of adenosine receptors and subsequent modulation of signaling pathways like the Wnt signaling pathway.^[7]

Given these precedents, it is plausible that **N(6)-Methyl-3'-amino-3'-deoxyadenosine** could interact with components of the cellular machinery that recognize methylated nucleosides or adenosine analogs. Potential areas of investigation for its biological activity include:

- Adenosine Receptor Signaling: The compound could act as an agonist or antagonist of adenosine receptors, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).[1]
- RNA and DNA Metabolism: It might interfere with the enzymes involved in m6A metabolism or be incorporated into nucleic acids, thereby affecting their structure and function.

Hypothetical Signaling Interaction:



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Caption: Hypothetical interaction points for **N(6)-Methyl-3'-amino-3'-deoxyadenosine**.

Conclusion

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog with the potential for interesting biological activity due to its unique structural features. However, there is a

significant lack of detailed experimental data in the public domain regarding its specific physicochemical properties, a step-by-step synthesis protocol, and its effects on biological pathways. The information available on related compounds, such as N6-methyladenosine and 3'-deoxyadenosine, provides a foundation for future research into this molecule. Further investigation is required to fully elucidate the chemical and biological profile of **N(6)-Methyl-3'-amino-3'-deoxyadenosine** and to determine its potential as a tool for chemical biology or as a lead compound in drug discovery.

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